Tert-butyl 6-chlorospiro[indene-1,4'-piperidine]-1'-carboxylate
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Overview
Description
Tert-butyl 6-chlorospiro[indene-1,4’-piperidine]-1’-carboxylate is a complex organic compound that features a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-chlorospiro[indene-1,4’-piperidine]-1’-carboxylate typically involves multiple steps, starting from readily available starting materials. One common method involves the formation of the spirocyclic core through a cyclization reaction. This can be achieved using a palladium-catalyzed Suzuki-Miyaura coupling reaction, which is known for its mild reaction conditions and functional group tolerance . The reaction conditions often include the use of a boron reagent, such as bis(pinacolato)diboron, and a palladium catalyst, under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 6-chlorospiro[indene-1,4’-piperidine]-1’-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, using reagents such as sodium azide or potassium cyanide.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents for oxidation, reducing agents for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in the formation of various substituted derivatives .
Scientific Research Applications
Tert-butyl 6-chlorospiro[indene-1,4’-piperidine]-1’-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of novel therapeutic agents.
Materials Science: Its spirocyclic structure can be utilized in the development of advanced materials, such as organic semiconductors and polymers.
Biological Studies: The compound can be used as a probe in biological studies to investigate cellular processes and molecular interactions.
Mechanism of Action
The mechanism of action of tert-butyl 6-chlorospiro[indene-1,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other spirocyclic structures, such as spirooxindoles and spiroindanes . These compounds share structural similarities but may differ in their chemical reactivity and biological activity.
Uniqueness
Tert-butyl 6-chlorospiro[indene-1,4’-piperidine]-1’-carboxylate is unique due to its specific combination of functional groups and spirocyclic core.
Properties
IUPAC Name |
tert-butyl 6-chlorospiro[indene-1,4'-piperidine]-1'-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClNO2/c1-17(2,3)22-16(21)20-10-8-18(9-11-20)7-6-13-4-5-14(19)12-15(13)18/h4-7,12H,8-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCODHBUWEZUURU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C=CC3=C2C=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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